3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole
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Overview
Description
3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a compound of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of heterocyclic rings and the presence of both chlorine and pyrazole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H6Cl2N6S |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6Cl2N6S/c13-7-3-6(4-8(14)5-7)10-17-18-12-20(10)19-11(21-12)9-1-2-15-16-9/h1-5H,(H,15,16) |
InChI Key |
WQCVEVZRLHEVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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